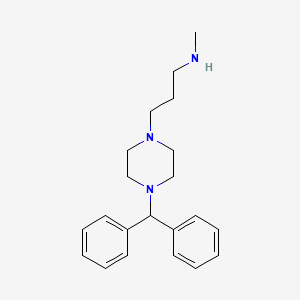
3-(4-ベンジドリール-1-ピペラジニル)-N-メチル-1-プロパンアミン
説明
3-(4-Benzhydryl-1-piperazinyl)-N-methyl-1-propanamine is a useful research compound. Its molecular formula is C21H29N3 and its molecular weight is 323.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Benzhydryl-1-piperazinyl)-N-methyl-1-propanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Benzhydryl-1-piperazinyl)-N-methyl-1-propanamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
材料科学
材料科学では、この化合物は、耐久性や熱安定性などの特定の特性を持つ新規ポリマーやコーティングを合成するために使用できる可能性があります。そのピペラジン環は、そのような材料の剛性と安定性に寄与する可能性があります .
分析化学
この化合物は、分析化学において、標準物質または試薬として役立つ可能性があります。その明確に定義された構造により、さまざまなサンプル中の類似の化合物を検出または定量するためのアッセイを開発することができます .
生命科学研究
生命科学研究において、「3-(4-ベンジドリール-1-ピペラジニル)-N-メチル-1-プロパンアミン」は、タンパク質-タンパク質相互作用アッセイやペプチド合成における構成要素など、分子生物学研究で使用できる可能性があります。その潜在的な生物活性は、細胞シグナル伝達研究において興味深い化合物になります .
化学合成
この化合物は、より複雑な分子の合成における前駆体または中間体となる可能性があります。そのベンジドリール基とピペラジニル基は、さまざまな化学反応を受けることができる汎用性の高い官能基であり、幅広い化学物質を合成するための経路を提供します .
生物活性
3-(4-Benzhydryl-1-piperazinyl)-N-methyl-1-propanamine is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H31N3
- Molecular Weight : 337.50 g/mol
- CAS Number : 1040692-49-6
The biological activity of 3-(4-Benzhydryl-1-piperazinyl)-N-methyl-1-propanamine may involve multiple mechanisms, primarily through its interaction with various receptors and enzymes. It is hypothesized to act as an antagonist or modulator at certain neurotransmitter receptors, which can influence pathways related to mood regulation, anxiety, and potentially cancer cell proliferation.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research focused on benzhydryl-piperazine derivatives has shown that these compounds can inhibit histone deacetylases (HDACs), which are implicated in various cancers. In vitro studies demonstrated that specific derivatives exhibited significant anti-breast cancer activity by inhibiting HDAC6 with nanomolar IC50 values .
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| MDA-MB-231 | <100 | HDAC inhibition | |
| MCF-7 | <100 | HDAC inhibition |
Neuropharmacological Effects
The compound's structural features suggest it may also interact with serotonin and dopamine receptors, which could lead to anxiolytic or antidepressant effects. The piperazine moiety is often associated with such activities in pharmacological studies.
Case Study 1: HDAC Inhibition and Cancer Treatment
In a study published in ACS Omega, researchers synthesized a series of piperazine-based compounds, including derivatives similar to 3-(4-Benzhydryl-1-piperazinyl)-N-methyl-1-propanamine. These compounds were evaluated for their ability to inhibit HDACs in vitro and showed promising results in reducing tumor cell viability in breast cancer models .
Case Study 2: Neurotransmitter Modulation
Another study investigated the effects of piperazine derivatives on neurotransmitter systems. The findings indicated that certain modifications to the piperazine ring could enhance binding affinity for serotonin receptors, suggesting potential use in treating mood disorders .
特性
IUPAC Name |
3-(4-benzhydrylpiperazin-1-yl)-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3/c1-22-13-8-14-23-15-17-24(18-16-23)21(19-9-4-2-5-10-19)20-11-6-3-7-12-20/h2-7,9-12,21-22H,8,13-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNBULLXHNJBTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















